Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
Description
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a secondary amine featuring a benzyl group substituted with a trifluoroethoxy moiety at the para position of the phenyl ring and an ethyl group attached to the nitrogen. Its molecular formula is C₁₁H₁₄F₃NO, with a molecular weight of 245.23 g/mol. The trifluoroethoxy group (-OCH₂CF₃) imparts strong electron-withdrawing properties, while the ethylamine moiety contributes to moderate basicity and lipophilicity. This compound is primarily used as a building block in medicinal chemistry and agrochemical synthesis, leveraging its stability and reactivity in nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-2-15-7-9-3-5-10(6-4-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
InChI Key |
ITNSXZZXLZGMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl({[4-(2,2,2-Trifluoroethoxy)phenyl]methyl})amine
Molecular Formula: C₁₀H₁₂F₃NO Key Differences:
- The methyl group on the nitrogen reduces steric bulk compared to the ethyl group.
- Lipophilicity : The ethyl analog (target compound) has a higher calculated logP (~2.1) than the methyl analog (~1.7), enhancing membrane permeability.
- Synthetic Utility : Methyl derivatives are often intermediates in alkylation reactions, while ethyl analogs may offer better metabolic stability in drug design .
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine
Molecular Formula: C₁₀H₁₂F₃NO Key Differences:
- The amine is directly attached to the phenyl ring (primary amine) rather than via a benzyl group.
- Electronic Effects : The absence of a benzyl linker reduces conjugation, altering electronic interactions with aromatic systems.
- Applications : Used in chromatographic separations of polar compounds due to its primary amine functionality .
2-Amino-2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-ol
Molecular Formula: C₁₀H₁₂F₃NO₂ Key Differences:
- A hydroxyl group replaces one hydrogen on the ethylamine backbone.
- Solubility : The hydroxyl group increases water solubility (logP ~0.9) but reduces blood-brain barrier penetration compared to the target compound.
- Reactivity : The hydroxyl enables hydrogen bonding, making it suitable for hydrophilic interaction chromatography (HILIC) .
Ethyl[2-(2-Fluorophenyl)ethyl]amine
Molecular Formula : C₁₀H₁₄FN
Key Differences :
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine
Molecular Formula: C₉H₁₀F₃NO Key Differences:
(Thiophen-2-ylmethyl)({1-[4-(Trifluoromethyl)phenyl]ethyl})amine
Molecular Formula : C₁₄H₁₄F₃NS
Key Differences :
- Replaces trifluoroethoxy with trifluoromethyl (-CF₃) and adds a thiophene ring.
- Electronic Effects : -CF₃ is more electron-withdrawing than -OCH₂CF₃, altering charge distribution.
- Applications : Thiophene-containing amines are prevalent in materials science for conductive polymers .
Comparative Data Table
Biological Activity
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data.
Chemical Structure and Properties
This compound consists of an ethylamine moiety linked to a phenyl group that is substituted with a trifluoroethoxy group. This trifluoroethoxy substituent enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .
Key Mechanisms:
- Lipophilicity : The trifluoroethoxy group increases solubility in lipid environments.
- Target Interaction : The amine group facilitates binding to biological macromolecules.
Antimicrobial Properties
Research indicates that compounds containing trifluoroethyl groups often exhibit significant antimicrobial activity. This compound has been investigated for its potential against various microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Candida albicans, where it showed the highest inhibition zone .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound in human cancer cell lines. It was found to significantly inhibit cell growth in both MCF-7 and HepG2 cells with IC50 values indicating potent cytotoxicity .
Applications in Drug Development
This compound is being explored as a lead compound for drug development due to its promising biological activities. Its unique structure allows for modifications that may enhance its efficacy and reduce toxicity in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
